N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-9-10-15(12-17(14)21-11-5-8-19(21)23)20-18(22)13-24-16-6-3-2-4-7-16/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWPYMXUVSRBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide group is formed through nucleophilic substitution reactions involving phenoxyacetic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Features of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide and Related Compounds
Physicochemical and Pharmacological Comparisons
Hydrogen-Bonding and Molecular Interactions
- This compound: The amide and pyrrolidinone groups enable strong hydrogen-bonding interactions, similar to the pyrazolone-containing compound in , which forms dimers via N–H···O bonds .
- 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide: The pyrrolidine group (vs.
Steric and Electronic Effects
- The 1,3,4-oxadiazole substituent in introduces a rigid, electron-deficient heterocycle, contrasting with the electron-rich phenoxy group in the target compound. This may affect binding to hydrophobic pockets in biological targets .
Biological Activity
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activities, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of phenylpyrrolidines , which are characterized by a phenyl ring connected to a pyrrolidine structure. Its chemical formula is , with a molecular weight of approximately 433.50 g/mol. The IUPAC name for this compound is:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the phenylpyrrolidine class. For instance, derivatives have shown significant activity against various bacterial strains, particularly Staphylococcus spp., demonstrating a strong bactericidal effect without notable cytotoxicity to normal cell lines such as L929 .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cell lines to evaluate the safety and efficacy of these compounds. The findings indicate that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, compounds derived from 1,3,4-oxadiazole frameworks have shown IC50 values comparable to established chemotherapeutics like Doxorubicin .
Table 1: Cytotoxicity Results of Selected Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 4 | MCF-7 | 2.13 |
| Compound 4 | HepG2 | 1.63 |
| Doxorubicin | MCF-7 | 1.62 |
| Doxorubicin | HepG2 | 1.62 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of specific functional groups facilitates interaction with cellular targets involved in critical biochemical pathways, including those regulating apoptosis and cell proliferation .
Case Studies
Several case studies have documented the synthesis and biological evaluation of derivatives similar to this compound. Notably, Alam et al. synthesized a series of naproxen-based derivatives that demonstrated promising anticancer activity through EGFR inhibition .
Table 2: Summary of Case Studies on Related Compounds
Q & A
Q. What are the optimized synthetic routes for N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenoxyacetamide, and what reaction conditions ensure high yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Substitution reaction of a nitrobenzene derivative with pyrrolidinone under alkaline conditions to introduce the 2-oxopyrrolidin-1-yl moiety.
- Step 2: Reduction of the nitro group to an amine using iron powder in acidic conditions (e.g., HCl/Fe) .
- Step 3: Condensation of the intermediate amine with phenoxyacetic acid using a coupling agent (e.g., DCC or EDC) in anhydrous solvents like DMF or THF .
Key Conditions: - Alkaline pH (~9–10) for substitution reactions.
- Controlled temperature (60–80°C) during reduction to avoid side products.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Q. How is the compound characterized to confirm structural integrity, and what analytical techniques are prioritized?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR to verify substituent positions (e.g., methyl group at C4, pyrrolidinone ring protons) .
- Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- HPLC: Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
- IR Spectroscopy: Identification of carbonyl (C=O) and amide (N-H) functional groups.
Q. What in vitro biological assays are used to evaluate the compound’s bioactivity?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
- Anti-inflammatory Potential: COX-2 inhibition assays using ELISA kits.
- Dose-Response Curves: Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace phenoxy with benzyloxy, vary methyl/pyrrolidinone positions) .
- Pharmacophore Modeling: Use Schrödinger Maestro or MOE to identify critical binding motifs.
- In Silico Screening: Molecular docking against target proteins (e.g., EGFR for anticancer activity) .
- Data Correlation: Compare IC50 values of analogs to derive SAR trends (e.g., electron-withdrawing groups enhance cytotoxicity).
Q. What strategies resolve contradictions in reaction yields or biological data across studies?
Methodological Answer:
- Replication: Standardize reaction conditions (solvent purity, catalyst batch) to address yield variability .
- Control Experiments: Test intermediates for stability (e.g., amine oxidation during storage).
- Statistical Analysis: Apply ANOVA to biological data to identify outliers or batch effects .
- Cross-Validation: Use orthogonal assays (e.g., Western blot alongside MTT for cytotoxicity confirmation).
Q. How can the compound’s metabolic stability and pharmacokinetics be assessed in preclinical models?
Methodological Answer:
- Microsomal Assays: Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and CYP450 interactions .
- Plasma Protein Binding: Equilibrium dialysis to determine free fraction.
- In Vivo PK: Administer orally/IV to rodents; collect plasma for LC-MS/MS analysis of AUC, Cmax, and clearance .
Q. What advanced spectroscopic or chromatographic methods improve detection limits in pharmacokinetic studies?
Methodological Answer:
- LC-HRMS: Enhances sensitivity for low-concentration metabolites.
- Chiral HPLC: Resolves enantiomers if the compound has stereocenters .
- Fluorescence Detection: Derivatize the compound with fluorophores (e.g., dansyl chloride) for trace analysis .
Safety and Experimental Design
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Gloves (nitrile), lab coat, and safety goggles .
- Engineering Controls: Use fume hoods for reactions involving volatile solvents (DMF, THF).
- Waste Disposal: Neutralize acidic/basic waste before disposal; segregate organic solvents .
Q. How should researchers design dose-ranging studies to balance efficacy and toxicity?
Methodological Answer:
- Pilot Studies: Test 3–5 doses (e.g., 1–100 µM) in vitro to establish a toxicity threshold (e.g., >50% cell death at 50 µM).
- MTD Determination: In vivo studies with escalating doses (10–200 mg/kg) monitored for weight loss or organ toxicity .
Tables
Table 1: Representative Synthetic Yields Under Varied Conditions
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | K2CO3 | DMF | 80 | 78 | 92 |
| 2 | Fe/HCl | H2O/EtOH | 70 | 85 | 95 |
| 3 | EDC | THF | RT | 65 | 98 |
Table 2: Biological Activity Profile
| Assay Type | Target/Model | Result (IC50/MIC) | Reference |
|---|---|---|---|
| Anticancer (MTT) | MCF-7 cells | 12.5 µM | |
| Antimicrobial | E. coli | 32 µg/mL | |
| COX-2 Inhibition | Human recombinant | 0.8 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
